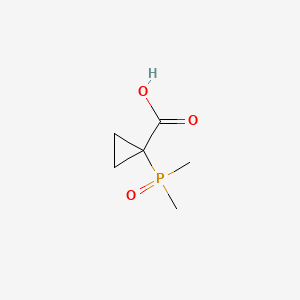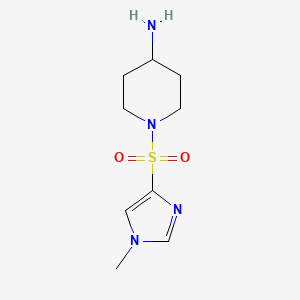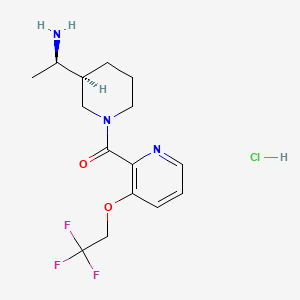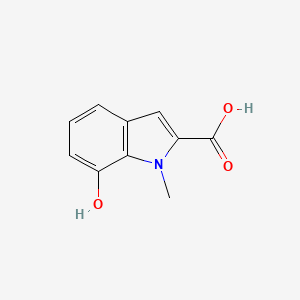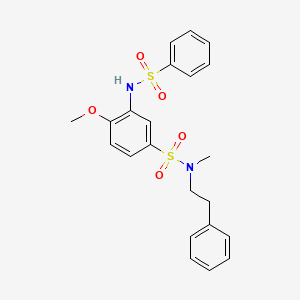
1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine is a compound that features a unique structure combining an imidazole ring and a piperidine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Métodos De Preparación
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common synthetic route includes the reaction of 1-methylimidazole with a piperidine derivative under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the imidazole or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications due to its ability to interact with various biological targets. It may be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine can be compared with other similar compounds, such as:
1-(1H-imidazol-2-yl)piperidine: Lacks the methyl group on the imidazole ring, which can affect its chemical reactivity and biological activity.
1-(1-methyl-1H-imidazol-2-yl)piperidin-3-ol: Contains a hydroxyl group on the piperidine ring, which can introduce additional hydrogen bonding interactions.
1-(1-methyl-1H-imidazol-2-yl)methylpiperidine: Features a different substitution pattern on the piperidine ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(1-methylimidazol-2-yl)piperidin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-12-6-4-11-9(12)13-5-2-3-8(10)7-13/h4,6,8H,2-3,5,7,10H2,1H3 |
Clave InChI |
FUDUQFLCSOOKNQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1N2CCCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


